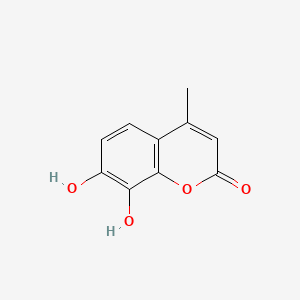

7,8-Dihydroxy-4-methylcoumarin

Übersicht

Beschreibung

7,8-Dihydroxy-4-methylcoumarin is a phenolic compound belonging to the coumarin family. Coumarins are characterized by their fused benzene and α-pyrone rings. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Wirkmechanismus

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin (DHMC) are the hippocalcin and VEGF genes . Hippocalcin is a neuronal calcium-sensor protein that buffers intracellular calcium and prevents calcium-induced cell death . VEGF, or Vascular Endothelial Growth Factor, is a signal protein that stimulates the formation of blood vessels .

Mode of Action

DHMC interacts with its targets by regulating their expression. It inhibits glutamate-induced depletion of hippocalcin, thereby protecting neurons against cell death . Additionally, DHMC increases the gene expression levels of VEGF .

Biochemical Pathways

DHMC affects several biochemical pathways. It prevents glutamate-induced toxicity by scavenging free radicals . This antioxidant effect of DHMC inhibits glutamate-induced glutathione depletion and generation of reactive oxygen species . Moreover, the increased expression of VEGF by DHMC is correlated with reduced fasting glucose levels .

Pharmacokinetics

Coumarins, the class of compounds to which dhmc belongs, are known for their high bioavailability, low molecular weight, and simple synthesis processes

Result of Action

The action of DHMC results in several molecular and cellular effects. It reduces fasting blood glucose levels and provides neuroprotection by increasing hippocalcin expression . Moreover, it has been associated with anxiolytic behavior in mice .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by environmental factors. For instance, physical activity has been shown to enhance the anxiolytic effect of DHMC . .

Biochemische Analyse

Biochemical Properties

7,8-Dihydroxy-4-methylcoumarin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong free radical scavenging properties, which contribute to its antioxidant activity . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the downregulation of pro-inflammatory mediators . Additionally, this compound has been shown to increase the expression of neurotrophic factors like VEGF, which is associated with reduced fasting blood glucose levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it provides neuroprotection by increasing the expression of hippocalcin, a protein that buffers intracellular calcium and prevents calcium-induced cell death . The compound also influences cell signaling pathways, such as the VEGF pathway, which is involved in neurogenesis and glucose metabolism . Furthermore, this compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative stress . It inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by increasing the levels of neurotrophic factors like VEGF, which promotes neurogenesis and glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability during short-term studies, maintaining its antioxidant and neuroprotective properties . Long-term studies are needed to assess its stability and potential degradation over extended periods. In in vivo studies, this compound has demonstrated sustained neuroprotective effects and reduced fasting blood glucose levels over a 29-day treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects Higher doses may lead to potential toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence glucose metabolism by increasing the expression of VEGF, which is associated with reduced fasting blood glucose levels . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s high bioavailability and low molecular weight facilitate its distribution across cellular membranes

Subcellular Localization

This compound is localized within various subcellular compartments, where it exerts its biological effects. The compound’s antioxidant properties are primarily observed in the cytoplasm, where it scavenges free radicals and protects cells from oxidative damage . Additionally, its interaction with neurotrophic factors like VEGF suggests potential localization within the nucleus, where it may influence gene expression and promote neurogenesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 7,8-Dihydroxy-4-methylcumarin kann durch verschiedene Verfahren synthetisiert werden. Ein effizientes Verfahren beinhaltet die Verwendung von 7,8-Dihydroxy-4-methylcumarin als zweizähnigen O,O-Chelatbildner mit Kupfer(II)-acetat-Monohydrat in einem molaren Verhältnis von 2:1. Dieses katalytische System wird für die Click-Synthese von 1,4-disubstituierten 1,2,3-Triazolen unter grünen Bedingungen verwendet . Die Reaktion wird in einer wässrigen Phase bei Raumtemperatur durchgeführt und kann durch Beschallung oder Erhöhung der Reaktionstemperatur beschleunigt werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 7,8-Dihydroxy-4-methylcumarin beinhaltet typischerweise die Verwendung von kommerziell erhältlichen, kostengünstigen Materialien. Der Prozess ist skalierbar und kann in großen Mengen durchgeführt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7,8-Dihydroxy-4-methylcumarin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Säureanhydride und Alkylhalogenide werden häufig verwendet.

Hauptprodukte:

- Monoacetyliertes 8-Acetoxy-4-methylcumarin

- 7,8-Diacetoxy-4-methylcumarin

Wissenschaftliche Forschungsanwendungen

7,8-Dihydroxy-4-methylcumarin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

- Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, einschließlich der Synthese von 1,4-disubstituierten 1,2,3-Triazolen .

- Biologie: Es wurde auf seine neuroprotektiven Wirkungen und seine Rolle bei der Förderung der Neurogenese untersucht .

- Medizin: Es weist entzündungshemmende und antioxidative Eigenschaften auf, was es zu einem potenziellen Kandidaten für die Behandlung verschiedener entzündlicher und oxidativem Stress bedingter Erkrankungen macht .

- Industrie: Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und industriellen Farbstoffen verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 7,8-Dihydroxy-4-methylcumarin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

- Entzündungshemmende Wirkung: Es hemmt die Expression von proinflammatorischen Zytokinen und Enzymen wie induzierbarer Stickstoffmonoxid-Synthase und Cyclooxygenase-2 .

- Antioxidative Wirkung: Es fängt freie Radikale ab und reduziert oxidativen Stress durch Hochregulierung von antioxidativen Enzymen .

- Neuroprotektive Wirkung: Es fördert die Neurogenese und verstärkt die Expression von neurotrophen Faktoren .

Vergleich Mit ähnlichen Verbindungen

7,8-Dihydroxy-4-methylcumarin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- 7,8-Diacetoxy-4-methylcumarin

- 7-Hydroxy-4-methylcumarin

- 8-Acetoxy-4-methylcumarin

Einzigartigkeit: 7,8-Dihydroxy-4-methylcumarin ist einzigartig aufgrund seiner beiden Hydroxylgruppen an den Positionen 7 und 8, die zu seinen starken biologischen Aktivitäten beitragen. Seine Derivate, wie z. B. 7,8-Diacetoxy-4-methylcumarin, weisen verbesserte entzündungshemmende Eigenschaften auf .

Eigenschaften

IUPAC Name |

7,8-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175295 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-77-9 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.